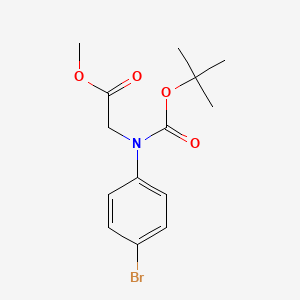
1-(Oxan-4-ylmethyl)piperazine
Übersicht
Beschreibung
“1-(Oxan-4-ylmethyl)piperazine” is a chemical compound with the CAS Number: 787518-60-9. It has a molecular weight of 184.28 . The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-4-ylmethyl)piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H20N2O/c1-7-13-8-2-10(1)9-12-5-3-11-4-6-12/h10-11H,1-9H2 . This code provides a unique representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and DNA Affinity : A study by Al-Soud and Al-Masoudi (2004) focused on compounds related to piperazines, including 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines. These compounds exhibited significant DNA affinity and antitumor activity, suggesting their potential in cancer therapy (Al-Soud & Al-Masoudi, 2004).
Pharmacological Evaluation : Kumar et al. (2017) synthesized novel piperazine derivatives, including 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds showed antidepressant and antianxiety activities in animal models, indicating their potential in psychiatric medication research (Kumar et al., 2017).
CGRP Receptor Antagonist Synthesis : Cann et al. (2012) developed a synthesis for a CGRP receptor antagonist that includes piperazine structures. This research is significant for creating drugs to treat migraines and other CGRP-related conditions (Cann et al., 2012).
α1-AR Antagonistic Activities : A study by Li et al. (2008) on 1-(benzoxazole-2-yl)piperazine derivatives showed that these compounds possess α1-AR antagonistic activities. This suggests their potential use in treating conditions like hypertension and benign prostatic hyperplasia (Li et al., 2008).
Antibacterial Activities : Shroff et al. (2022) researched 1,4-Disubstituted piperazines, noting their significant antibacterial properties. This highlights their potential in developing new antibiotics, especially against drug-resistant strains (Shroff et al., 2022).
Anticonvulsant Activity : Aytemir et al. (2010) synthesized new kojic acid derivatives, including piperazine derivatives, showing notable anticonvulsant activities in preclinical models (Aytemir et al., 2010).
Flame Retardant Application : Nguyen et al. (2014) investigated the application of piperazine-phosphonates as flame retardants for cotton fabric. This research expands the utility of piperazine derivatives beyond pharmaceuticals to material science (Nguyen et al., 2014).
Safety and Hazards
The safety information for “1-(Oxan-4-ylmethyl)piperazine” indicates that it has several hazard statements including causing severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is suspected of damaging fertility or the unborn child .
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7-13-8-2-10(1)9-12-5-3-11-4-6-12/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQLGUIPBIHANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787518-60-9 | |
| Record name | 1-[(oxan-4-yl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


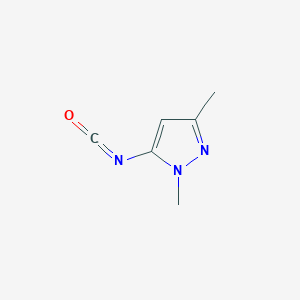
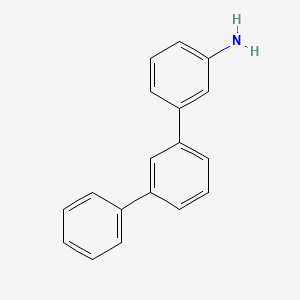

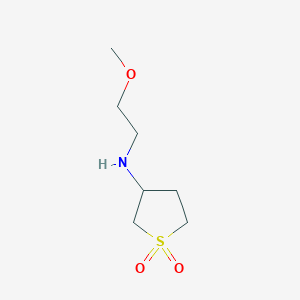
![2-[(Oxan-4-yl)amino]ethan-1-ol](/img/structure/B3154848.png)


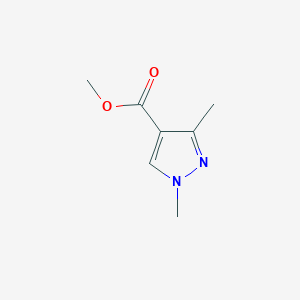


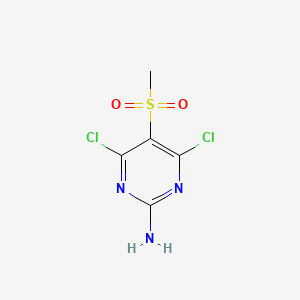

![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)
